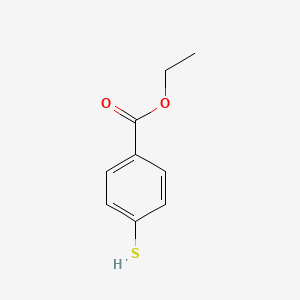

Ethyl 4-mercaptobenzoate

Description

Contextualization within Organic and Materials Science Research

In the realm of organic synthesis, Ethyl 4-mercaptobenzoate serves as a versatile building block. Its reactive thiol and ester functionalities allow for its incorporation into a wide array of more complex molecules, including pharmaceuticals and agrochemicals. The specific positioning of the thiol group influences its reactivity and interactions, making it a valuable component in the design of new chemical entities.

Within materials science, this compound and its derivatives, such as 4-mercaptobenzoic acid (4-MBA), are instrumental in the development of novel materials. nih.gov A key application lies in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. researchgate.netchemicalbook.com The thiol group exhibits a strong affinity for gold, enabling the creation of well-ordered molecular layers. researchgate.netmdpi.com These SAMs can then be further functionalized through the carboxyl group (or the ester in the case of this compound), providing a platform for immobilizing other molecules, such as oligonucleotides for biosensing applications. nih.gov For instance, research has demonstrated the use of a polymeric material derived from 4-mercaptobenzoic acid on graphite (B72142) electrodes for the successful immobilization and hybridization of oligonucleotides. nih.gov

Furthermore, derivatives of this compound are explored in the creation of functional materials with specific optical and electronic properties. Gold nanostructures functionalized with 4-MBA, for example, have shown potential for improved catalytic activity. chemicalbook.com The compound is also used as a model analyte in Surface-Enhanced Raman Scattering (SERS) to evaluate the enhancing effects of various substrates. chemicalbook.com

Significance of Thiol and Ester Functionalities in Advanced Chemical Systems

The utility of this compound in advanced chemical systems stems directly from the distinct properties of its thiol and ester functional groups.

The thiol group (-SH) , also known as a sulfhydryl group, is a cornerstone of its functionality. creative-proteomics.com Thiols are known for their ability to form strong covalent bonds with metals, a property extensively utilized in the creation of SAMs on gold and other metallic surfaces. creative-proteomics.com This thiol-metal interaction provides a stable and reliable method for anchoring molecules to substrates, which is fundamental for the development of sensors, biosensors, and other surface-based technologies. nih.govcreative-proteomics.com Beyond surface chemistry, thiols are crucial in redox reactions, acting as reducing agents. creative-proteomics.com In biological contexts, this antioxidant property is vital for protecting cells from oxidative damage. creative-proteomics.comacs.org The thiol group can also undergo various chemical transformations, including the formation of disulfide bonds (-S-S-), which are critical for stabilizing protein structures. creative-proteomics.com The thiol-thioester exchange reaction is another important transformation that allows for the efficient interchange of functional groups under mild conditions, finding applications in both biochemistry and materials science. rsc.org

The ester functionality (-COOEt) , on the other hand, provides a site for further chemical modification. Esters can be hydrolyzed back to carboxylic acids, which can then participate in a variety of coupling reactions, such as amidation. nih.gov This allows for the attachment of other molecules, including biomolecules, to the benzene (B151609) ring. nih.gov The presence of the ester group also influences the solubility and electronic properties of the molecule. In the context of materials, polymers containing ester groups are widely used, although their susceptibility to degradation through hydrolysis can be a consideration in some applications. researchgate.net Research into ester-free thiol-based resins highlights the ongoing efforts to tailor material properties for enhanced mechanical behavior and solvent resistance. researchgate.net

The combination of a reactive thiol anchor and a modifiable ester group in a single molecule makes this compound a powerful tool for chemists and materials scientists. It allows for the precise construction of complex molecular architectures on surfaces and the synthesis of new materials with tailored properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-2-11-9(10)7-3-5-8(12)6-4-7/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBWLOJCZSYDAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445667 | |

| Record name | ethyl 4-mercaptobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28276-32-6 | |

| Record name | ethyl 4-mercaptobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-sulfanylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4 Mercaptobenzoate and Its Precursors

Esterification Pathways for the Production of Ethyl 4-Mercaptobenzoate

The conversion of 4-mercaptobenzoic acid to its ethyl ester is most commonly achieved through acid-catalyzed esterification, a process known as Fischer esterification. This equilibrium reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

The direct synthesis of this compound is achieved by reacting 4-mercaptobenzoic acid with ethanol (B145695). In this reaction, the carboxylic acid is heated with an excess of ethanol, which acts as both a reactant and the solvent. A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol molecule. masterorganicchemistry.comorganic-chemistry.org The reaction is reversible, and the formation of water as a byproduct necessitates strategies to drive the equilibrium towards the product side. masterorganicchemistry.com

A typical laboratory procedure involves dissolving 4-mercaptobenzoic acid in absolute ethanol, followed by the cautious addition of a catalytic amount of concentrated sulfuric acid. operachem.com The mixture is then heated under reflux for a specified period. The general mechanism for this acid-catalyzed esterification is detailed below:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.comorganic-chemistry.org

Nucleophilic attack of the alcohol (ethanol) on the protonated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org

Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of a water molecule to form a protonated ester. masterorganicchemistry.com

Deprotonation to yield the final ester product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

To maximize the yield of this compound, the equilibrium of the Fischer esterification must be shifted toward the products. organic-chemistry.org This is commonly achieved by using a large excess of one reactant, typically the alcohol, or by removing water from the reaction mixture as it is formed. masterorganicchemistry.comoperachem.com The removal of water can be accomplished through azeotropic distillation using a Dean-Stark apparatus. operachem.com

Several catalytic systems can be employed for this transformation. While concentrated sulfuric acid (H₂SO₄) is a traditional and effective catalyst, other Brønsted acids like p-toluenesulfonic acid (p-TsOH) are also commonly used. masterorganicchemistry.comoperachem.com Lewis acids, such as salts of hafnium(IV) and zirconium(IV), have also been reported as effective catalysts for direct ester condensation. organic-chemistry.org Research into alternative catalysts aims to mitigate issues associated with strong mineral acids, such as equipment corrosion and complex product purification. derpharmachemica.com For instance, a study on the synthesis of mthis compound, a close analog, involved refluxing 4-mercaptobenzoic acid in anhydrous methanol (B129727) with concentrated sulfuric acid for 16 hours. chemicalbook.com

| Catalyst System | Key Reaction Conditions | Optimization Strategy | Reference |

|---|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | Heating under reflux in excess ethanol. | Use of excess alcohol as solvent; removal of water. | operachem.com |

| p-Toluenesulfonic Acid (p-TsOH) | Heating under reflux. | Azeotropic removal of water. | organic-chemistry.org |

| Hafnium(IV) or Zirconium(IV) salts | Direct condensation. | Avoids the production of water by alternative mechanism. | organic-chemistry.org |

Precursor Synthesis Routes for 4-Mercaptobenzoic Acid

The availability of 4-mercaptobenzoic acid is crucial for the synthesis of its esters. It can be prepared through various routes, often starting from readily available halogenated or cyanated benzene (B151609) derivatives.

A common and cost-effective method for synthesizing 4-mercaptobenzoic acid involves the use of p-chlorobenzoic acid as a starting material. google.com This multi-step process begins with the reaction of p-chlorobenzoic acid with thiourea (B124793) in an ethanol solvent. guidechem.com The reaction is facilitated by a catalytic amount of iodine and requires heating under reflux for several hours. google.comguidechem.com This forms an S-(4-carboxyphenyl)isothiouronium salt intermediate. Subsequent hydrolysis of this intermediate under basic conditions, typically with sodium hydroxide (B78521), followed by acidification, yields the final product, 4-mercaptobenzoic acid. guidechem.com This method has been shown to produce high-purity 4-mercaptobenzoic acid with yields exceeding 90%. google.com

| Starting Material | Key Reagents | Reaction Steps | Yield | Reference |

|---|---|---|---|---|

| p-Chlorobenzoic Acid | 1. Thiourea, Iodine, Ethanol 2. Sodium Hydroxide 3. Glacial Acetic Acid | 1. Formation of isothiouronium salt. 2. Basic hydrolysis. 3. Acidification. | >90% | google.com |

Another approach involves the diazotization of an amino-chlorobenzoic acid, followed by reaction with a xanthate, such as potassium ethyl xanthate. prepchem.com The resulting intermediate is then hydrolyzed with a strong base like potassium hydroxide to yield the mercaptobenzoic acid derivative. prepchem.com

4-Mercaptobenzoic acid can also be derived from cyanobenzene compounds. One patented process describes the preparation of 4-mercaptobenzonitriles by reacting a 4-halogenobenzonitrile, such as 4-chlorobenzonitrile, with sodium sulfide (B99878) or sodium hydrogen sulfide in an inert organic solvent like N-methylpyrrolidone at elevated temperatures. google.com The resulting reaction mixture is then acidified to yield 4-mercaptobenzonitrile. google.com Subsequent hydrolysis of the nitrile functional group to a carboxylic acid would be required to produce 4-mercaptobenzoic acid. Another documented method involves the reaction of 4-cyanofluorobenzene with potassium sulfide in DMF. google.com

Hydrolysis is a critical step in several synthetic routes to 4-mercaptobenzoic acid. In the pathway starting from p-chlorobenzoic acid and thiourea, the intermediate S-(4-carboxyphenyl)isothiouronium salt is isolated after the initial reaction. guidechem.com This salt is then subjected to basic hydrolysis. guidechem.com In a typical procedure, the intermediate is treated with a solution of sodium hydroxide in deionized water and stirred at room temperature. google.comguidechem.com This process cleaves the isothiouronium group, liberating the thiol. The reaction mixture is then filtered, and the filtrate is acidified with an acid, such as glacial acetic acid, to a pH of 1-2. guidechem.com This protonates the carboxylate and thiolate groups, causing the precipitation of crude 4-mercaptobenzoic acid, which can be further purified by recrystallization. google.comguidechem.com

Advanced Synthetic Strategies for Related Ethyl Mercaptobenzoate Derivatives

Synthesis of Halogenated Ethyl Mercaptobenzoates

The introduction of halogen atoms, such as chlorine or bromine, onto the aromatic ring of ethyl mercaptobenzoate can significantly influence the compound's reactivity and properties. A common strategy for the synthesis of halogenated ethyl mercaptobenzoates involves the halogenation of a precursor, followed by esterification and conversion of a sulfur-containing group to the free thiol.

A key precursor for this synthesis is 4-(methylthio)benzoic acid. This compound can be prepared from 4-chlorobenzoic acid through a nucleophilic substitution reaction with sodium methyl mercaptide in a solvent like N,N-dimethylformamide (DMF). The resulting 4-(methylthio)benzoic acid can then undergo halogenation. For instance, chlorination can be achieved by bubbling chlorine gas through a solution of 4-(methylthio)benzoic acid in a suitable solvent such as ethylene (B1197577) dichloride at a controlled temperature, typically between 10-20°C. This reaction leads to the formation of 4-(trichloromethylthio)benzoic acid. google.com

The subsequent step involves the reaction of the halogenated benzoic acid derivative with an alcohol, such as ethanol, to form the corresponding ester. This esterification can be carried out under acidic conditions, a process known as the Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comyoutube.com Finally, the methylthio or trichloromethylthio group is converted to the mercapto group to yield the desired halogenated ethyl mercaptobenzoate.

Table 1: Synthesis of Halogenated 4-(Methylthio)benzoic Acid

| Step | Reactants | Reagents/Solvents | Key Conditions | Product |

| 1 | 4-Chlorobenzoic acid, Sodium methyl mercaptide | DMF, Sodium hydroxide | Heating to 70°C | 4-(Methylthio)benzoic acid |

| 2 | 4-(Methylthio)benzoic acid | Chlorine gas, Ethylene dichloride | 10-20°C | 4-(Trichloromethylthio)benzoic acid |

Synthesis of S-Acetyl-4-Mercaptobenzoic Acid Derivatives

The acetyl group serves as a common protecting group for thiols due to its stability under various reaction conditions and its straightforward removal. The synthesis of S-acetyl-4-mercaptobenzoic acid derivatives, such as ethyl S-acetyl-4-mercaptobenzoate, typically begins with the preparation of S-acetyl-4-mercaptobenzoic acid.

This precursor can be synthesized through several routes. One common method involves the reaction of 4-aminobenzoic acid via diazotization, followed by reaction with a xanthate and subsequent hydrolysis. An alternative approach starts from 4-mercaptobenzoic acid, which is then acetylated using acetyl chloride or acetic anhydride.

Once S-acetyl-4-mercaptobenzoic acid is obtained, it can be converted to its ethyl ester derivative through esterification. The Fischer-Speier esterification is a widely employed method for this transformation. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comyoutube.com This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the formation of the ester by using a large excess of the alcohol and by removing the water formed during the reaction.

A general procedure for the synthesis of ethyl 4-acetylbenzoate, which serves as an analogous reaction, involves refluxing 4-acetylbenzoic acid in ethanol with a catalytic amount of sulfuric acid for several hours. chemicalbook.com A similar protocol can be applied for the esterification of S-acetyl-4-mercaptobenzoic acid.

Table 2: Fischer-Speier Esterification of a Benzoic Acid Derivative

| Reactants | Reagents/Solvents | Key Conditions | Product | Yield |

| 4-Acetylbenzoic acid, Ethanol | Sulfuric acid (catalytic) | Reflux at 80°C for 3 hours | Ethyl 4-acetylbenzoate | 92% chemicalbook.com |

This table illustrates a typical esterification reaction that can be adapted for the synthesis of ethyl S-acetyl-4-mercaptobenzoate from S-acetyl-4-mercaptobenzoic acid.

Reactivity and Mechanistic Investigations of Ethyl 4 Mercaptobenzoate and Its Derivatives

Thiol Group Reactivity in Redox Processes

The sulfur atom in the thiol group of ethyl 4-mercaptobenzoate is susceptible to a range of oxidation states, leading to the formation of various derivatives. These redox processes are fundamental to its chemical behavior and have implications in diverse chemical and biological systems.

Oxidation to Disulfide Bonds

The thiol group of this compound can be readily oxidized to form a disulfide bond, resulting in the formation of diethyl 4,4'-disulfanediyldibenzoate. This dimerization is a common reaction for thiols and can be initiated by various oxidizing agents, including molecular oxygen in the air. The reaction involves the formation of a covalent bond between the sulfur atoms of two this compound molecules.

The general mechanism for the air oxidation of thiols to disulfides is understood to proceed through a radical mechanism, which can be catalyzed by the presence of metal ions. The process is initiated by the formation of a thiyl radical (RS•), which then combines with another thiyl radical to form the disulfide bond (RSSR).

Table 1: Conditions for the Oxidation of Thiol Derivatives to Disulfides

| Thiol Derivative | Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Mercaptobenzoate complex | Air | Dimerization in solution | Tetranuclear disulfide complex | scispace.com |

| Mercaptobenzothiazole | Air, Light, Heat | In coolant media | Benzothiazyl disulfide |

Formation of Sulfenic Acid Derivatives

The initial step in the oxidation of the thiol group of this compound often involves the formation of a transient and highly reactive sulfenic acid intermediate (R-SOH). This species is typically unstable and readily undergoes further reactions. The formation of sulfenic acid from p-mercaptobenzoate has been suggested as an intermediate in its oxidation to the corresponding disulfide. sapub.org

Sulfenic acids are key intermediates in various biological and chemical processes. Their transient nature makes them challenging to isolate and characterize directly. However, their existence can be inferred through trapping experiments with specific reagents. For example, strained cycloalkynes have been developed as efficient traps for protein sulfenic acids, forming stable adducts that can be analyzed. wikipedia.org

The reactivity of the sulfenic acid derivative of this compound is expected to be similar to other aromatic sulfenic acids, which can undergo several subsequent reactions, including:

Reaction with another thiol molecule: This is a common pathway leading to the formation of a disulfide bond and water.

Further oxidation: The sulfenic acid can be further oxidized to the more stable sulfinic acid (R-SO2H) and sulfonic acid (R-SO3H).

Condensation: In some cases, sulfenic acids can undergo self-condensation reactions.

Role in Aromatic Thiol-Mediated N-O Bond Cleavage Mechanisms

Aromatic thiols, including derivatives like this compound, have been shown to mediate the cleavage of N-O bonds in certain molecules. Mechanistic investigations into this process suggest a key role for a disulfide radical anion as the active species responsible for the bond cleavage. This reaction is of interest in the development of chemical tools for protein modification and synthesis.

The proposed mechanism involves the formation of a disulfide radical anion from the aromatic thiol. This highly reactive species can then directly reduce the N-O bond, leading to its cleavage. The formation of the disulfide radical anion is thought to be facilitated by the presence of an oxidant.

Table 2: Aromatic Thiols Investigated in N-O Bond Cleavage

| Aromatic Thiol | Key Mechanistic Feature | Application |

|---|

Ligand Chemistry and Metal Complexation Dynamics

The thiol group of this compound can act as a ligand, coordinating to various transition metal ions to form metal-thiolate complexes. The presence of the ester group can also influence the coordination behavior, potentially leading to different binding modes.

Coordination Modes with Transition Metals

As a ligand, 4-mercaptobenzoic acid, the parent compound of this compound, exhibits a variety of coordination modes with transition metals. The coordination can occur through the sulfur atom of the thiol group, the oxygen atoms of the carboxylate group, or a combination of both, leading to monodentate, bidentate, or bridging coordination. While specific studies on this compound as a ligand are limited, its coordination behavior is expected to be dominated by the soft thiol donor, which has a high affinity for soft transition metal ions.

Potential coordination modes for this compound include:

Monodentate coordination: Binding to the metal center solely through the sulfur atom.

Bridging coordination: The sulfur atom can bridge two metal centers.

Chelation (less likely): While the ester group is a weaker coordinating group than a deprotonated carboxylate, the possibility of chelation involving the sulfur and the carbonyl oxygen cannot be entirely ruled out in certain circumstances.

Mechanistic Aspects of Metal-Thiolate Complex Formation

The formation of metal-thiolate complexes with ligands like this compound is a dynamic process governed by thermodynamic and kinetic factors. The stability of the resulting complexes is influenced by the nature of the metal ion, the solvent, and the presence of other competing ligands.

The mechanism of complex formation typically involves the displacement of a solvent molecule from the coordination sphere of the metal ion by the thiol ligand. The rate of this ligand exchange process can vary significantly depending on the lability of the metal-solvent bond.

Table 3: Factors Influencing Metal-Thiolate Complex Formation

| Factor | Influence on Complex Formation |

|---|---|

| Metal Ion | The nature of the metal ion (e.g., hardness/softness, charge, size) determines the strength and nature of the metal-sulfur bond. |

| Ligand Properties | The pKa of the thiol group and the steric hindrance around the sulfur atom affect the binding affinity. |

| Solvent | The polarity and coordinating ability of the solvent can influence the stability of the complex and the kinetics of its formation. |

| pH | The pH of the solution affects the protonation state of the thiol group, with the thiolate anion (RS-) being a much stronger nucleophile and ligand than the neutral thiol (RSH). |

Further research is needed to fully elucidate the specific coordination chemistry and mechanistic details of metal complexation with this compound.

Ligand Exchange Reactions on Nanoparticle Surfaces

This compound is utilized in ligand exchange reactions to modify the surface chemistry of nanoparticles. This process is crucial for tailoring the properties of nanoparticles for specific applications, such as enhancing their stability and dispersibility in various solvents.

In a typical ligand exchange process, the thiol group (-SH) of this compound serves as a robust anchor to the nanoparticle surface. For instance, in the case of FePt nanoparticles, which are often synthesized using oleic acid and oleylamine (B85491) as surfactants, the nanoparticles are initially dispersible only in nonpolar solvents. To render them dispersible in aqueous media, a ligand exchange with mercaptoalkanoic acids, such as the derivative of this compound, is performed. The mercapto group displaces the original ligands on the nanoparticle surface. Specifically, the thiol end of the molecule can displace oleylamine from platinum atoms on the nanoparticle surface, while the carboxylate group can displace oleic acid from the iron atoms. This exchange results in a surface that exposes carboxylate and thiolate groups, which provides the necessary electrostatic repulsion to form stable aqueous dispersions of the nanoparticles nih.gov.

The choice of ligand is critical for the colloidal stability and function of the nanoparticles acs.org. Ligands can be attached to the nanoparticle surface during synthesis or added post-synthetically to exchange with existing ligands acs.org. The strength of the bond between the ligand and the nanoparticle surface is a key factor. Thiol groups, being soft bases, form strong bonds with soft acids like zero-valent metal atoms found on the surface of noble metal nanoparticles mdpi.com. This strong affinity makes thiol-containing ligands like this compound effective for creating stable functionalized nanoparticles.

The process of ligand exchange can be influenced by several factors, including the nature of the incoming and outgoing ligands, the solvent, and the temperature. The success of the exchange is often monitored using techniques like X-ray photoelectron spectroscopy (XPS) and Fourier transform infrared spectroscopy (FTIR) to confirm the presence of the new ligand on the nanoparticle surface nih.gov.

Electrophilic and Nucleophilic Substitution Reactions

The sulfur atom in this compound is a nucleophilic center and readily participates in reactions with electrophiles to form new carbon-sulfur bonds. A common example of such a reaction is S-benzylation, where the thiol reacts with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base to form the corresponding thioether.

The general mechanism for S-alkylation involves the deprotonation of the thiol by a base to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the alkylating agent in a nucleophilic substitution reaction (typically SN2), leading to the formation of the C-S bond and the displacement of a leaving group.

Reaction Scheme for S-Benzylation:

Step 1: Deprotonation HS-C₆H₄-COOEt + Base → ⁻S-C₆H₄-COOEt + [Base-H]⁺

Step 2: Nucleophilic Attack ⁻S-C₆H₄-COOEt + Br-CH₂-C₆H₅ → EtOOC-C₆H₄-S-CH₂-C₆H₅ + Br⁻

This type of reaction is highly efficient and is a fundamental transformation for the introduction of various organic moieties onto the sulfur atom of this compound, enabling the synthesis of a wide range of derivatives with tailored properties.

The rate and outcome of electrophilic and nucleophilic substitution reactions involving this compound can be significantly influenced by the presence of substituents on the aromatic ring or on the reacting partner. These substituent effects are generally understood in terms of their electronic and steric properties.

Electronic effects of substituents can be categorized as either electron-donating or electron-withdrawing. These effects are transmitted through the aromatic ring via inductive and resonance effects, altering the electron density at the reaction center and thereby affecting the reaction rate sinica.edu.tw.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the aromatic ring and on the sulfur atom. This makes the thiol less nucleophilic, which would generally slow down the rate of reactions with electrophiles.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density on the sulfur atom, enhancing its nucleophilicity and accelerating the rate of S-alkylation reactions.

The Hammett equation provides a quantitative way to correlate the reaction rates of substituted aromatic compounds with the electronic properties of the substituents. The equation is given by log(k/k₀) = σρ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects) sinica.edu.tw. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.

Steric effects also play a crucial role, particularly when bulky substituents are present near the reaction site. Large groups can hinder the approach of the electrophile to the sulfur atom, thereby decreasing the reaction rate. This steric hindrance can also influence the regioselectivity of reactions in cases where multiple reaction sites are available.

Table 1: Predicted Influence of Substituents on the Rate of S-Benzylation of this compound Derivatives

| Substituent on Aromatic Ring | Electronic Effect | Predicted Effect on Reaction Rate |

| -NO₂ (nitro) | Electron-withdrawing | Decrease |

| -CN (cyano) | Electron-withdrawing | Decrease |

| -Cl (chloro) | Electron-withdrawing (inductive) | Decrease |

| -H (hydrogen) | Reference | Baseline |

| -CH₃ (methyl) | Electron-donating | Increase |

| -OCH₃ (methoxy) | Electron-donating | Increase |

Catalytic Transformations Involving this compound

Palladium catalysts are versatile tools in organic synthesis, promoting a wide array of transformations, including cross-coupling reactions mdpi.comresearchgate.net. While the direct use of this compound in palladium-catalyzed reactions can be challenging due to the potential for the thiol group to poison the catalyst, its derivatives are valuable substrates. For instance, after conversion of the thiol to a thioether, the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions youtube.com.

These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst. The general catalytic cycle for a Suzuki coupling, for example, involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond (Ar-Ar') and regenerating the palladium(0) catalyst.

The presence of the ester and sulfur-containing groups on the aromatic ring of this compound derivatives can influence the electronic properties of the substrate and thus affect the efficiency of these catalytic cycles.

The degradation of aromatic sulfur compounds like 4-mercaptobenzoic acid, a close analog of this compound, can be achieved through advanced oxidation processes (AOPs) such as Fenton and photo-Fenton reactions. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to break down organic pollutants tsijournals.com.

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals conicet.gov.ararxiv.org:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The photo-Fenton process enhances the efficiency of the Fenton reaction by using UV light to photoreduce Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing more hydroxyl radicals conicet.gov.arresearchgate.netmdpi.com:

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

In the degradation of 4-mercaptobenzoic acid, the hydroxyl radicals attack the aromatic ring and the thiol group. The involvement of free radicals has been confirmed by experiments where the addition of a radical scavenger, such as acrylamide, leads to the formation of a resinous mass, inhibiting the degradation of the target compound tsijournals.com.

The primary photoproduct of 4-mercaptobenzoic acid degradation is often 4,4'-dithiodibenzoic acid, formed through the oxidative coupling of two thiol molecules tsijournals.com. The reaction rate is influenced by several parameters, including the concentrations of the substrate, hydrogen peroxide, and ferrous ions, as well as the pH of the solution and the polarity of the solvent tsijournals.com. Studies have shown that the rate of photo-oxidation increases with the polarity of the solvent tsijournals.com. For example, the yield of the photoproduct from 4-mercaptobenzoic acid was found to be higher in methanol (B129727) (a more polar solvent) compared to less polar solvents like ethanol (B145695), acetone, and ethyl acetate (B1210297) tsijournals.com.

Table 2: Effect of Solvent Polarity on the Photodegradation of 4-Mercaptobenzoic Acid

| Solvent | Polarity | % Yield of Photoproduct |

| Ethyl acetate | Low | 27.4 |

| Acetone | Medium | 31.7 |

| Ethanol | High | 33.1 |

| Methanol | Very High | 38.6 |

Data adapted from a study on the photodegradation of 4-mercaptobenzoic acid tsijournals.com.

Computational and Theoretical Insights into Reactivity

Computational chemistry provides a powerful lens through which the reactivity of this compound and its derivatives can be meticulously examined at a molecular level. By employing sophisticated theoretical models, researchers can elucidate complex reaction mechanisms, analyze fleeting transition states, and predict the electronic behavior that governs the compound's chemical transformations. These in silico investigations offer insights that are often difficult to obtain through experimental methods alone, providing a detailed picture of the energetic and electronic factors that drive reactivity.

Reaction Pathway Modeling and Transition State Analysis

The study of chemical reactions through computational modeling allows for the mapping of potential energy surfaces, which are fundamental in understanding reaction pathways. For aromatic thiols and their derivatives, like this compound, density functional theory (DFT) is a commonly utilized method to explore these pathways. This approach enables the calculation of the geometries and energies of reactants, products, and, crucially, the transition states that connect them.

Transition state theory (TST) is a fundamental concept in this context, explaining reaction rates by assuming a quasi-equilibrium between reactants and the activated complex at the transition state wikipedia.orgfiveable.me. The transition state represents the highest energy point along the reaction coordinate, a transient and unstable configuration with partial bonds in the process of breaking and forming fiveable.me. The energy difference between the reactants and the transition state, known as the activation energy, is a critical determinant of the reaction rate.

For reactions involving aromatic thiols, such as nucleophilic additions or radical-mediated processes, computational models can identify the structures of these short-lived transition states. For instance, in the conjugate addition of thiols to α,β-unsaturated ketones, computational studies have shown that the activation energies can be influenced by the stabilization of the reactants and the transition state acs.org. The loss of reactant stabilization, rather than steric hindrance, was identified as a key factor controlling the relative activation energies in the gas phase acs.org. While specific models for this compound are not extensively documented in the provided literature, the principles derived from studies on similar molecules, like thiophenol and its derivatives, are applicable. These studies reveal that substituents on the aromatic ring can significantly impact the stability of the transition state and thus the reaction kinetics.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is intrinsically linked to its reactivity. Computational methods, particularly DFT, are adept at analyzing various electronic properties that help in predicting how and where a molecule like this compound will react. Key parameters derived from these analyses include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density.

The HOMO is associated with the ability of a molecule to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, highlighting regions prone to nucleophilic attack. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability; a smaller gap generally suggests higher reactivity. For substituted thiophenes and aromatic thiols, computational studies have demonstrated how different substituent groups can alter these frontier molecular orbitals and, consequently, the molecule's reactivity nih.govresearchgate.net. For example, electron-withdrawing groups can lower the HOMO and LUMO energies, affecting the molecule's interaction with other reactants.

Conceptual DFT provides a framework for quantifying reactivity through various descriptors. These include electronegativity, chemical hardness, and the Fukui function, which helps to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. While specific DFT calculations for this compound were not found in the provided search results, the reactivity of the thiol group is known to be influenced by the electronic effects of the para-substituted ethyl benzoate (B1203000) group. The ester group is moderately electron-withdrawing, which would influence the nucleophilicity of the sulfur atom and the acidity of the thiol proton.

Theoretical investigations into thiol-aromatic interactions have also highlighted the importance of molecular orbital interactions, such as the interaction between an aromatic π donor orbital and the S–H σ* acceptor orbital, in stabilizing certain conformations and influencing reactivity nih.gov. Such detailed electronic structure analyses provide a predictive tool for understanding the chemical behavior of this compound in various reaction environments.

| Computational Method | Key Parameters Investigated | Insights Gained for Aromatic Thiols |

| Density Functional Theory (DFT) | Reactant, product, and transition state geometries and energies; HOMO/LUMO energies; electron density distribution. | Elucidation of reaction mechanisms; prediction of reaction kinetics and regioselectivity; understanding substituent effects on electronic structure and reactivity. |

| Time-Dependent DFT (TD-DFT) | Excitation energies and oscillator strengths. | Understanding of photophysical properties and photochemical reactivity, such as S-H bond cleavage upon photoexcitation. rsc.org |

| Ab initio methods (e.g., MP2) | Torsional potential functions; interaction energies. | Analysis of conformational preferences and intramolecular interactions, such as the rotation around the C-S bond. researchgate.net |

| Conceptual DFT | Electronegativity, chemical hardness, Fukui function. | Prediction of reactive sites for nucleophilic, electrophilic, and radical attacks. |

Advanced Applications in Materials Science and Supramolecular Chemistry

Formation and Functionalization of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on the surface of a solid substrate. Ethyl 4-mercaptobenzoate is an excellent candidate for forming robust and functional SAMs on various metallic surfaces.

Adsorption Mechanisms on Metallic Surfaces (e.g., Gold, Silver)

The formation of this compound SAMs on metallic surfaces like gold and silver is primarily driven by the strong affinity of the sulfur atom in the thiol group for these metals. The adsorption process involves the chemisorption of the thiol onto the metal surface, leading to the formation of a stable metal-thiolate bond.

On silver surfaces , the adsorption mechanism is similar, involving the formation of a Ag-S bond. However, the nature of the interaction and the resulting monolayer structure can differ slightly from that on gold dtic.mil. The bonding of 4-MBA on silver has been observed to occur through the sulfur atom under acidic conditions, while at neutral or alkaline pH, both the sulfur and the carboxylate group can interact with the surface researchgate.net. While direct studies on this compound are limited, it is expected to bind primarily through the thiol group, with the ester functionality influencing the packing and surface properties of the monolayer.

The table below summarizes the key aspects of the adsorption mechanism.

| Feature | Adsorption on Gold | Adsorption on Silver |

| Primary Bonding | Covalent Au-S (thiolate) bond | Covalent Ag-S (thiolate) bond |

| Driving Force | Strong affinity of sulfur for gold | Strong affinity of sulfur for silver |

| Molecular Orientation | Tilted orientation of the aromatic ring | Tilted orientation, potentially influenced by pH for related carboxylic acids |

| Intermolecular Interactions | van der Waals forces between aromatic rings | van der Waals forces between aromatic rings |

Electrochemical Control of Surface Properties in SAMs

The electrochemical stability of thiol-based SAMs on different metals has been systematically studied. The stable potential window for these monolayers is influenced by factors such as the metal substrate, the structure of the thiol, and the pH of the electrolyte nih.gov. For aromatic thiols on gold, the reductive desorption potential is a key parameter that indicates the stability of the SAM nih.gov. It is expected that SAMs of this compound on gold would exhibit high stability due to the strong Au-S bond and intermolecular interactions.

Furthermore, the presence of the ester group can influence the dielectric properties of the monolayer, which in turn affects charge transfer processes at the electrode surface. By applying an external potential, it may be possible to influence the orientation of the ester dipole and thus fine-tune the surface potential, although this effect would be more subtle than the protonation/deprotonation of a carboxylic acid.

Engineering Surface Functionality via SAMs for Bioanalysis

The ability to control surface properties at the molecular level makes SAMs of this compound valuable platforms for bioanalytical applications. The terminal ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, providing a reactive site for the immobilization of biomolecules such as enzymes, antibodies, or DNA. This surface functionalization is a critical step in the development of biosensors and other bioanalytical devices nih.gov.

Once converted to a carboxylic acid-terminated SAM, standard bioconjugation chemistries can be employed. For instance, the carboxyl groups can be activated to form N-hydroxysuccinimide (NHS) esters, which then readily react with primary amines on proteins to form stable amide bonds. This strategy allows for the controlled and oriented immobilization of bioreceptors on the sensor surface, which is crucial for achieving high sensitivity and selectivity.

While direct applications of this compound in bioanalysis are not extensively documented, the principles derived from studies using 4-MBA are directly applicable. 4-MBA functionalized surfaces have been used in various biosensing platforms, demonstrating the potential of this class of molecules in bioanalysis.

Nanomaterial Synthesis and Surface Engineering

This compound also plays a crucial role as a surface ligand in the synthesis and stabilization of nanomaterials, particularly metallic nanoparticles. The thiol group provides a strong anchor to the nanoparticle surface, while the ethyl ester tail influences the particle's dispersibility and provides a handle for further functionalization.

Stabilization and Functionalization of Nanoparticles

The synthesis of stable, monodisperse nanoparticles is a significant challenge in nanotechnology. Ligands, or capping agents, are essential to control the growth of nanoparticles and prevent their aggregation acs.org. This compound can act as an effective capping agent for both gold and silver nanoparticles.

During the synthesis of nanoparticles, the thiol group of this compound binds to the surface of the growing nanocrystals, passivating the surface and limiting further growth. The aromatic nature of the ligand can also contribute to the electronic stabilization of the nanoparticles. The resulting nanoparticles are coated with a monolayer of this compound, which provides steric and/or electrostatic stabilization, preventing them from clumping together.

The terminal ethyl ester groups on the surface of the functionalized nanoparticles can be used to tune their solubility in different solvents. Furthermore, as with SAMs on planar surfaces, the ester can be hydrolyzed to a carboxylic acid, enabling the covalent attachment of other molecules, including fluorescent dyes, drugs, or targeting ligands for biomedical applications. Studies on gold nanoclusters have shown that the structure of the ligand, such as in 4-mercaptobenzoic acid, plays a critical role in determining the atomic structure and properties of the nanoparticle researchgate.netnih.gov.

Role in Core-Shell Nanoparticle Architectures (e.g., SiO2@Au@4-MBA@Ag)

Core-shell nanoparticles are advanced materials composed of a core of one material and a shell of another. These structures often exhibit unique properties that are not present in their individual components beilstein-journals.orgijbcp.comrsc.org. This compound and its derivatives can be instrumental in the fabrication of complex core-shell architectures.

A notable example is the synthesis of SiO2@Au@4-MBA@Ag core-shell nanoparticles. In this architecture:

SiO2 (Silica) serves as the core, providing a stable and well-defined template.

Au (Gold) nanoparticles are deposited on the silica (B1680970) surface to form a gold shell or attached as satellites.

4-MBA (or by extension, this compound) then forms a SAM on the gold surface. This layer not only stabilizes the gold but also acts as a molecular linker for the subsequent deposition of the silver shell.

Ag (Silver) is then deposited onto the 4-MBA layer, forming the outer shell.

The 4-MBA layer plays a multifaceted role in this synthesis. The thiol group binds to the gold core, while the carboxylic acid (or hydrolyzed ester) group can coordinate with silver ions, directing the deposition of the silver shell. This results in a well-defined core-shell structure with tunable optical and chemical properties. The use of an aromatic thiol linker like 4-MBA is crucial for creating a robust and functional interface between the gold and silver layers.

The table below outlines the components and their functions in the SiO2@Au@4-MBA@Ag core-shell nanoparticle.

| Component | Role in the Core-Shell Architecture |

| SiO2 Core | Provides a structural scaffold and controls the overall size and shape. |

| Au Layer | Forms the inner metallic shell, contributing to the optical properties. |

| 4-MBA Linker | Stabilizes the gold layer and directs the deposition of the silver shell. |

| Ag Shell | Forms the outer metallic layer, further modifying the optical and catalytic properties. |

Applications in Sensing and Spectroscopy

While the thiol group of this compound provides a strong affinity for noble metal surfaces, a critical feature for Surface-Enhanced Raman Scattering (SERS), its application in this field is not widely documented in scientific literature. Research in SERS-based sensing has predominantly focused on its carboxylic acid analogue, 4-mercaptobenzoic acid (4-MBA).

The use of this compound specifically as a SERS probe is not extensively reported. SERS technology relies on molecules that can adsorb onto nanostructured metal surfaces (typically gold or silver) to achieve massive enhancement of their Raman signals. The thiol group (-SH) in this compound allows for strong chemisorption to these surfaces via a stable metal-sulfur bond. mdpi.comresearchgate.net This positions the molecule within the plasmonically enhanced electromagnetic field, or "hotspot," which is a prerequisite for SERS enhancement.

However, the majority of studies utilize 4-mercaptobenzoic acid (4-MBA) for SERS applications due to the additional functionality of its carboxyl group. mdpi.comresearchgate.netnih.govresearchgate.net

Specific research detailing the molecular interactions and pH sensing mechanisms of this compound in SERS is limited. The key to SERS-based pH sensing with related molecules like 4-MBA is the protonation and deprotonation of its terminal carboxylic acid group. nih.gov Changes in pH alter the vibrational modes of the carboxylate group (COO⁻) versus the carboxylic acid group (COOH), leading to distinct and measurable shifts in the SERS spectrum. nih.gov

This compound lacks this free carboxylic acid group, having an ethyl ester (-COOC₂H₅) instead. The ester group is not readily protonated or deprotonated under typical physiological pH ranges, making it unsuitable as a direct pH reporter in the same manner as 4-MBA.

| Compound | Key Functional Group | pH Sensing Capability | Reason |

|---|---|---|---|

| This compound | Ester (-COOC₂H₅) | No | The ester group does not undergo protonation/deprotonation with pH changes in a typical aqueous environment. |

| 4-Mercaptobenzoic Acid (4-MBA) | Carboxylic Acid (-COOH) | Yes | The carboxylic acid group protonates and deprotonates, causing predictable shifts in the SERS spectrum that correlate with pH. researchgate.netnih.gov |

There is a notable absence of studies employing this compound in the development of chemo/biosensors for analytes such as heavy metals or pesticides. While its thiol group could serve as an anchor to a gold or silver sensor surface, a secondary recognition element is typically required to selectively bind to a target analyte.

In contrast, functionalized SERS probes are designed for such purposes. For instance, 4-MBA has been used in sensors where its carboxyl group helps to form complexes, or as an internal standard in probes designed for detecting pesticides like thiram. researchgate.netmdpi.com The development of electrochemical sensors for heavy metals has also utilized 4-MBA to modify nanoparticles, amplifying the detection signal. researchgate.net The ester group of this compound does not offer the same versatile binding capabilities as a carboxylic acid, limiting its direct application in this area.

Integration into Polymer Chemistry and Soft Materials

The presence of a reactive thiol group makes this compound a candidate for modifying and synthesizing polymers, particularly for creating a class of materials known as thiomers.

This compound can serve as a thiol-bearing ligand for the chemical modification of existing polymers. The process, known as thiolation, involves covalently attaching thiol groups to the polymer backbone. nih.gov For polymers containing primary amino groups, such as chitosan, a common synthesis route involves forming an amide bond. This is typically achieved by reacting the polymer's amino groups with the carboxylic acid of a thiol-containing molecule (like 2-mercaptobenzoic acid or thioglycolic acid) using a coupling agent. researchgate.netnih.govpharmaexcipients.com

While less direct, a molecule like this compound could potentially be integrated through multi-step synthesis. For example, the ester group could first be modified or replaced to create a linkage with the polymer, leaving the thiol group available for further reactions. Alternatively, the thiol group itself could be reacted with polymers containing suitable functional groups, such as through thiol-ene reactions.

The introduction of thiol groups onto a polymer backbone creates "thiomers," which exhibit significantly enhanced properties, most notably mucoadhesion. researchgate.netpharmaexcipients.com Mucoadhesion is the ability of a material to adhere to a mucosal surface. nih.gov

Standard polymers adhere to mucus primarily through non-covalent interactions like hydrogen bonds and van der Waals forces. Thiomers, however, can form strong, covalent disulfide bonds with cysteine-rich subdomains present in mucus glycoproteins. pharmaexcipients.comnih.govthiomatrix.com This covalent interaction results in a much stronger and longer-lasting adhesion to the mucosal layer compared to unmodified polymers. pharmaexcipients.comthiomatrix.com This enhanced adhesion is a key feature for applications in drug delivery, as it increases the residence time of a formulation at the site of absorption. pharmaexcipients.com The formation of these crucial disulfide bonds is the primary mechanism behind the superior performance of thiomers. nih.gov

| Polymer Type | Primary Adhesion Mechanism | Bond Type | Adhesion Strength |

|---|---|---|---|

| Unmodified Polymers (e.g., Chitosan) | Physical entanglement and non-covalent interactions with mucin. nih.gov | Hydrogen Bonds, Ionic Interactions, Van der Waals Forces. | Moderate |

| Thiolated Polymers (Thiomers) | Thiol/disulfide exchange reactions with cysteine domains in mucin. nih.gov | Covalent Disulfide Bonds (-S-S-). nih.govthiomatrix.com | High (up to 140-fold increase reported). researchgate.netthiomatrix.com |

Impact on Polymerization Processes as Inhibitors (e.g., Ziegler-Natta catalysts)

In the realm of polymer chemistry, the precise control of polymerization reactions is paramount. Ziegler-Natta catalysts are a cornerstone of polyolefin production, enabling the synthesis of polymers with high stereospecificity. However, the activity of these catalysts can be influenced by the presence of certain compounds that act as inhibitors or poisons, modulating the polymerization process. While direct experimental studies on this compound as an inhibitor for Ziegler-Natta catalysts are not extensively documented in publicly available literature, the behavior of similar sulfur-containing compounds, particularly thiols and mercaptans, provides significant insight into its potential role.

Research has shown that mercaptans can act as inhibitors in propylene (B89431) polymerization using fourth-generation Ziegler-Natta catalysts. The presence of various mercaptans, including methyl, ethyl, propyl, and butyl mercaptan, has been observed to significantly reduce the melt flow index (MFI) of the final polypropylene (B1209903). This indicates that these sulfur compounds slow down the polymerization process, thereby affecting the fluidity of the molten polymer. The inhibitory effect is attributed to the interaction between the mercaptan's sulfur atom and the active sites of the Ziegler-Natta catalyst.

The proposed mechanism of inhibition involves the sulfur atom of the thiol group coordinating to the electron-deficient transition metal center (typically titanium or zirconium) of the catalyst. This coordination can block the active site, preventing the approach and insertion of olefin monomers into the growing polymer chain. Computational studies on the inhibition of Ziegler-Natta catalysts by impurities like acetylene (B1199291) and methylacetylene have revealed that these molecules can adsorb strongly to the catalyst's active sites, with low activation energies for reaction, thus inhibiting the polymerization of propylene nih.gov. A similar mechanism can be postulated for this compound, where the lone pair of electrons on the sulfur atom can form a coordinate bond with the metal center of the catalyst.

The aromatic nature and the presence of the ester group in this compound could further influence its inhibitory properties. The electronic effects of the benzoate (B1203000) group may modulate the electron density on the sulfur atom, affecting its coordinating ability. The table below summarizes the observed effects of different mercaptans on polypropylene properties, which can be used to infer the potential impact of this compound.

| Inhibitor | Concentration (ppm) | Effect on Melt Flow Index (MFI) | Catalyst Productivity |

| Methyl Mercaptan | Lower concentrations | Significant reduction | Reduced polypropylene production |

| Ethyl Mercaptan | Lower concentrations | Reduction | Reduced polypropylene production |

| Propyl Mercaptan | 37.17 | Notable decrease | Reduced polypropylene production |

| Butyl Mercaptan | 52.60 | Notable decrease | Reduced polypropylene production |

This table illustrates the general inhibitory effects of mercaptans on Ziegler-Natta polymerization, suggesting a similar potential for this compound.

Contributions to Supramolecular Assembly

Supramolecular chemistry focuses on the organization of molecules into well-defined structures through non-covalent interactions. This compound is a versatile building block in this field due to its capacity for hydrogen bonding and π-π stacking, which are fundamental to the construction of complex molecular architectures.

Hydrogen Bonding Interactions in Solid-State Applications

Hydrogen bonding plays a critical role in determining the crystal packing and solid-state properties of organic molecules. In this compound, the thiol group (-SH) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) can act as a hydrogen bond acceptor.

π-π Stacking Facilitation in Molecular Conformation

The benzene (B151609) ring in this compound is an aromatic π-system, capable of engaging in π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings and are a significant driving force in the self-assembly of aromatic molecules nih.gov. The geometry of π-π stacking can vary, including face-to-face, parallel-displaced, and T-shaped arrangements, each influencing the resulting supramolecular architecture.

Analysis of a structurally similar compound, ethyl 4-[(4-methylbenzyl)oxy]benzoate, revealed that despite the presence of multiple phenyl rings, the centroid-to-centroid distances were relatively large (between 4.727 Å and 4.946 Å), with orientations not ideal for strong π-stacking interactions nih.gov. Instead, the crystal packing was dominated by weak C—H⋯π interactions nih.gov. This suggests that for this compound, the final molecular conformation and supramolecular assembly will be a delicate balance between hydrogen bonding, π-π stacking, and other weak intermolecular forces. The interplay of these interactions is fundamental to the design of functional materials with desired properties.

Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For Ethyl 4-mercaptobenzoate, the key characteristic absorption bands are interpreted based on known frequencies for similar structural motifs.

The FTIR spectrum of this compound is expected to show a weak absorption band for the S-H stretching vibration in the region of 2550-2600 cm⁻¹. The presence of the ester group is confirmed by a strong C=O stretching band, typically observed around 1720 cm⁻¹. The conjugation of the carbonyl group with the benzene (B151609) ring can slightly lower this frequency. The C-O stretching vibrations of the ester group are expected to appear in the 1275-1110 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will produce bands in the 1600-1450 cm⁻¹ range. The out-of-plane C-H bending of the para-substituted benzene ring is typically found between 800 and 850 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| S-H Stretch | 2550-2600 | Weak |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| C=O Stretch (Ester) | ~1720 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-O Stretch (Ester) | 1275-1110 | Strong |

| p-Substituted C-H Bend | 850-800 | Strong |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides information complementary to FTIR by detecting changes in the polarizability of a molecule during vibration. While specific Raman spectra for this compound are not widely published, the expected vibrational modes can be inferred from its structure and data from related compounds like 4-mercaptobenzoic acid (4-MBA).

Key Raman bands for this compound would include the S-H stretching vibration around 2570 cm⁻¹, which is often weak in Raman scattering. The aromatic ring vibrations are typically strong in Raman spectra, with characteristic peaks around 1590 cm⁻¹ (C=C stretching) and 1080 cm⁻¹ (ring breathing mode). The C-S stretching vibration is expected near 700 cm⁻¹.

Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. For this compound, the thiol group provides a strong affinity for these metal surfaces, making it an excellent candidate for SERS studies. In SERS, the S-H band is often absent, indicating the formation of a metal-thiolate bond. The aromatic ring vibrations are significantly enhanced, providing a sensitive method for detection. The orientation of the molecule on the surface can influence the relative intensities of the Raman bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the ethyl group and the aromatic protons.

The ethyl group will exhibit a triplet for the methyl (CH₃) protons at approximately 1.4 ppm, coupled to the adjacent methylene (B1212753) protons. The methylene (CH₂) protons will appear as a quartet around 4.4 ppm, due to coupling with the methyl protons. The deshielded nature of this signal is due to the adjacent oxygen atom. The aromatic protons will appear as two doublets in the region of 7.2-8.0 ppm, characteristic of a para-substituted benzene ring. The protons ortho to the ester group are expected to be more deshielded than the protons ortho to the thiol group. The thiol proton (S-H) is expected to show a singlet, the chemical shift of which can vary depending on concentration and solvent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Ethyl) | ~1.4 | Triplet | 3H |

| -CH₂- (Ethyl) | ~4.4 | Quartet | 2H |

| Aromatic CH | ~7.2-7.4 | Doublet | 2H |

| Aromatic CH | ~7.8-8.0 | Doublet | 2H |

| -SH | Variable | Singlet | 1H |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, seven distinct carbon signals are expected.

The carbonyl carbon of the ester group is the most deshielded, appearing around 166 ppm. The carbons of the ethyl group will show a signal for the methylene carbon (-CH₂-) at approximately 61 ppm and a signal for the methyl carbon (-CH₃) at around 14 ppm. The four aromatic carbons will have distinct chemical shifts. The carbon attached to the thiol group and the carbon attached to the ester group will be ipso-carbons with characteristic shifts. The remaining two aromatic carbons will also have distinct signals in the aromatic region (typically 125-135 ppm).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~166 |

| Aromatic C-S | ~128 |

| Aromatic C-CO | ~131 |

| Aromatic CH | ~129 |

| Aromatic CH | ~130 |

| -CH₂- (Ethyl) | ~61 |

| -CH₃ (Ethyl) | ~14 |

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₉H₁₀O₂S), the molecular weight is approximately 182.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 182.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃), which would result in a fragment ion at m/z = 137, corresponding to the 4-mercaptobenzoyl cation. Another common fragmentation is the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement, leading to a fragment ion at m/z = 154, corresponding to the 4-mercaptobenzoic acid radical cation. Further fragmentation of the aromatic ring could also be observed.

Interactive Data Table: Predicted Key Mass Fragments for this compound

| Fragment Ion | m/z |

| [M]⁺ | 182 |

| [M - C₂H₅O]⁺ | 137 |

| [M - C₂H₄]⁺ | 154 |

| [C₆H₄S]⁺ | 108 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it suitable for the analysis of volatile and semi-volatile compounds like this compound. thepharmajournal.com In a typical GC-MS analysis, the sample is vaporized and separated into its components as it travels through a capillary column. shimadzu.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, generating a unique mass spectrum that serves as a molecular fingerprint.

This technique is highly effective for both qualitative and quantitative analysis. researchgate.net For this compound, GC-MS can be used to:

Confirm Identity: By comparing the retention time and the mass spectrum of a sample to a known standard.

Assess Purity: By detecting and identifying any impurities present in the sample.

Quantify Concentration: By creating a calibration curve with standards of known concentrations.

The selection of an appropriate capillary column, such as one with a low-polarity stationary phase like 5% diphenyl/95% dimethyl polysiloxane, is critical for achieving good separation. ijraset.com The mass spectrometer is often operated in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for trace-level detection. ijraset.com

| Parameter | Value/Condition |

|---|---|

| Column | Fused silica (B1680970) capillary (e.g., 15m x 0.25mm x 0.25µm) |

| Stationary Phase | 5% Diphenyl / 95% Dimethyl polysiloxane |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Programmed temperature ramp (e.g., 80°C to 260°C) |

| Ionization Mode | Electron Impact (EI) |

| Detection Mode | Selective Ion Monitoring (SIM) / Full Scan |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of compounds by providing highly accurate mass measurements. nih.gov Unlike nominal mass spectrometers, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places. researchgate.net This high mass accuracy allows for the determination of the elemental composition of this compound and its metabolites or degradation products, as it can distinguish between ions with very similar nominal masses. nih.govresearchgate.net

The key advantages of HRMS in the characterization of this compound include:

Unambiguous Formula Determination: The precise mass measurement enables the calculation of a unique elemental formula.

Structural Elucidation: When coupled with tandem mass spectrometry (MS/MS), HRMS can provide detailed structural information by analyzing fragmentation patterns.

Enhanced Sensitivity and Selectivity: High resolution reduces background noise and resolves analytes from matrix interferences, which is crucial for analyzing complex samples. nih.gov

HRMS is a versatile technique capable of both targeted and untargeted analysis, making it invaluable across various stages of chemical research and development. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₂S |

| Monoisotopic Mass (Calculated) | 182.04015 u |

| Typical Mass Accuracy | < 5 ppm |

| Common Ion Adducts [M+H]⁺ | 183.0479 u |

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While direct crystallographic data for this compound may be limited, the technique is extensively used to characterize its derivatives and metal complexes. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the molecular and crystal structure.

For derivatives of the mercaptobenzoate ligand, X-ray crystallography provides unequivocal evidence of:

Binding Modes: It can show how the ligand coordinates to metal centers, for instance, through the sulfur atom of the thiol group or the oxygen atoms of the carboxylate group. researchgate.net

Molecular Geometry: It reveals exact bond lengths, bond angles, and torsion angles within the molecule.

Supramolecular Interactions: It elucidates intermolecular forces such as hydrogen bonding and π-stacking that dictate the packing of molecules in the crystal lattice.

In one study, a new oxovanadium(V) complex was fully characterized, and its octahedral coordination geometry was confirmed by single-crystal X-ray diffraction. researchgate.net This type of analysis is crucial for understanding the structure-property relationships in materials science and coordination chemistry. researchgate.net

Electrochemical Characterization Techniques

Electrochemical techniques are vital for probing the redox properties of this compound, particularly its behavior at electrode surfaces. These methods provide insight into electron transfer processes, which are fundamental to applications in sensors, electronics, and catalysis.

Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of chemical species. rsc.org The method involves scanning the potential of a working electrode and measuring the resulting current. For compounds related to this compound, such as parabens and other p-substituted phenolic analogues, CV reveals an irreversible anodic (oxidation) peak. scielo.brresearchgate.net This oxidation is often associated with the thiol/thiolate group or the aromatic ring.

Studies on 4-mercaptobenzoic acid (4-MBA) self-assembled monolayers (SAMs) on gold surfaces show that the redox behavior is highly dependent on pH. researchgate.net The carboxylic acid group can be protonated or deprotonated by applying an electric potential. researchgate.net Similarly, the thiol group of this compound is expected to have a distinct electrochemical signature. The oxidation potential can be influenced by the substituent on the benzene ring; electro-donating groups tend to shift the oxidation potential to lower values. researchgate.net Experiments with 1,4-dihydroxybenzenes, which also undergo oxidation to quinone-like species, further illustrate the utility of CV in studying these types of redox-active molecules. nih.govnih.gov

In-situ spectroelectrochemical methods combine electrochemical techniques with spectroscopy to provide real-time structural information about species generated at the electrode surface. researchgate.net This is particularly useful for identifying unstable or transient intermediates that may form during the redox processes of this compound.

Two powerful in-situ techniques are:

In-situ FTIR Spectroscopy: As demonstrated in studies of 4-mercaptobenzoic acid SAMs, Fourier Transform Infrared External Reflection Spectroscopy (FTIR-ERS) can be coupled with electrochemistry to monitor changes in vibrational modes during potential scanning. researchgate.net This can reveal information about changes in bonding, orientation, and hydrogen-bonding within the monolayer. researchgate.net

In-situ NMR Spectroelectrochemistry: This hybrid technique allows for the structural elucidation of electrochemically generated species directly in an NMR spectrometer. researchgate.net It is a powerful tool for tracking reaction pathways and identifying reactive intermediates, such as quinone-imines in related systems, without the need for chemical trapping agents. researchgate.net

UV-Vis Spectroscopy for Optical Properties and Nanoparticle Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the optical properties of molecules by measuring their absorbance of light in the UV and visible regions. researchgate.net The resulting spectrum is related to the electronic transitions within the molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from π→π* transitions within the aromatic ring and n→π* transitions involving the carbonyl and thiol groups.

UV-Vis spectroscopy is also a primary tool for the characterization of nanoparticles. nerc.ac.uknih.govnanocomposix.com When this compound is used as a capping or functionalizing agent for metallic nanoparticles (e.g., gold or silver), its binding to the nanoparticle surface can be monitored using UV-Vis spectroscopy. The technique is sensitive to nanoparticle size, shape, concentration, and aggregation state. nanocomposix.comnih.gov The formation of a self-assembled monolayer of this compound on gold nanoparticles, for instance, would cause a shift in the surface plasmon resonance (SPR) peak of the nanoparticles, providing evidence of successful surface functionalization.

| Parameter Monitored | Observed Change in UV-Vis Spectrum |

|---|---|

| Nanoparticle Aggregation | Broadening or appearance of a second, red-shifted peak |

| Ligand Binding (e.g., this compound) | Shift in the Surface Plasmon Resonance (SPR) peak wavelength |

| Change in Nanoparticle Size | Shift in the SPR peak wavelength (λmax) |

| Nanoparticle Concentration | Change in absorbance intensity (Absmax) |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules like Ethyl 4-mercaptobenzoate. daneshyari.comnih.gov DFT methods are widely accepted as reliable for predicting spectral information and molecular conformations. daneshyari.com These calculations are based on determining the electron density of a system to describe its electronic states. daneshyari.com For molecules similar to this compound, such as 4-mercaptobenzoic acid (4-MBA), DFT calculations are frequently performed using hybrid functionals like B3LYP combined with basis sets such as 6-311++G**, which includes diffuse functions and polarization functions for greater accuracy. daneshyari.comnih.gov